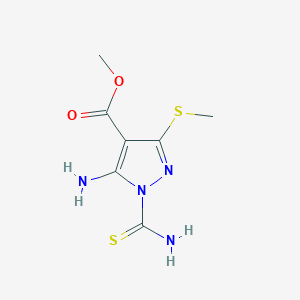
methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10N4O2S2 and its molecular weight is 246.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with amino and carbamothioyl substituents that contribute to its biological activity.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties . The presence of conjugated π-systems in these compounds allows them to stabilize free radicals effectively. A study evaluating various pyrazole derivatives, including this compound, utilized the ABTS radical cation decolorization assay to assess antioxidant capacity. Results showed that this compound demonstrated a notable ability to scavenge free radicals, suggesting its potential application in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of this compound were explored through various assays. In vitro studies have shown that this compound exhibits significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. For instance, one study reported that certain pyrazole derivatives displayed higher efficacy against Gram-positive bacteria compared to Gram-negative strains .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent pharmacological research. This compound has shown promise in inhibiting cancer cell proliferation in several cancer types. A study highlighted its cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to inhibit specific signaling pathways associated with tumor growth further underscores its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Propriétés
IUPAC Name |
methyl 5-amino-1-carbamothioyl-3-methylsulfanylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S2/c1-13-6(12)3-4(8)11(7(9)14)10-5(3)15-2/h8H2,1-2H3,(H2,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCHCXFQSHSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1SC)C(=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














